
(2-(Trifluoromethyl)quinolin-4-yl)methanamine
Descripción general
Descripción
“(2-(Trifluoromethyl)quinolin-4-yl)methanamine” is a chemical compound with the molecular formula C11H9F3N2 . It has a molecular weight of 226.2 .
Molecular Structure Analysis
The molecular structure of “(2-(Trifluoromethyl)quinolin-4-yl)methanamine” consists of a quinoline ring with a trifluoromethyl group at the 2-position and a methanamine group at the 4-position .Physical And Chemical Properties Analysis
“(2-(Trifluoromethyl)quinolin-4-yl)methanamine” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .Aplicaciones Científicas De Investigación
Malaria Treatment Research
- Intermittent Preventative Treatment Against Plasmodium Falciparum
- A study by Milner et al. (2011) explored diamine quinoline methanols based on the mefloquine scaffold for malaria treatment. A compound, (S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol, showed potential for intermittent preventative treatment (IPTx) with single dose efficacy and lower CNS permeability compared to mefloquine (Milner et al., 2011).
Chemosensor Development
- Fluorescent Chemosensor for Zinc Ions
- Kim et al. (2013) synthesized a zinc ion sensor with an anthracene-based receptor, highly selective for Zn2+ with fluorescence enhancement and a red shift in aqueous solutions (Kim et al., 2013).
- Chemosensor for Dual Sensing of Zinc and Pyrophosphate
- Sinha et al. (2018) developed a quinoline-based C3-symmetric fluorescent probe for selective Zn2+ detection and as a fluorescence "turn-OFF" sensor for pyrophosphate detection (Sinha et al., 2018).
Antimicrobial and Antitubercular Activities
- Anti-Tubercular Activity
- Wardell et al. (2011) reported on mefloquine derivatives showing significant anti-tubercular activities in vitro against M. tuberculosis (Wardell et al., 2011).
- Potential Antimicrobial Agents
- Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties (Holla et al., 2006).
Sensing and Detection Applications
- Explosive Sensing
- Halder et al. (2018) developed a quinoline-based Schiff base compound for detecting 2,4,6-trinitrophenol (TNP), showcasing high selectivity (Halder et al., 2018).
Various Synthesis and Structural Studies
- Synthesis of Novel Derivatives
- Prasad et al. (2020) synthesized 2,4-disubstituted quinoline derivatives for potential applications in various fields (Prasad et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel
- Saliyan and Adhikari (2008) synthesized a compound acting as an excellent inhibitor for mild steel corrosion in HCl solution (Saliyan & Adhikari, 2008).
Antitumor Activity Research
- In Vitro Antitumor Activity on Cancer Cell Lines
- Károlyi et al. (2012) studied a series of novel Cinchona-based amines, including trifluoromethylquinolines, for their antitumor activity against various human cancer cell lines (Károlyi et al., 2012).
Antiplasmodium Agents
- Novel Antiplasmodium Agents
- Silva et al. (2019) synthesized novel quinolines as antiplasmodium agents, showing promising results in vitro and in vivo against Plasmodium falciparum and P. berghei (da Silva et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(trifluoromethyl)quinolin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)10-5-7(6-15)8-3-1-2-4-9(8)16-10/h1-5H,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNGBSMTUJQKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265551 | |
| Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)quinolin-4-yl)methanamine | |
CAS RN |
1185292-60-7 | |
| Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-4-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)
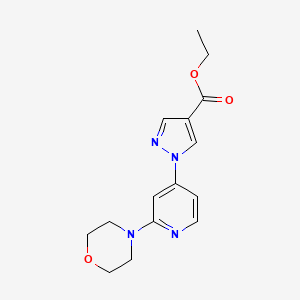
![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)
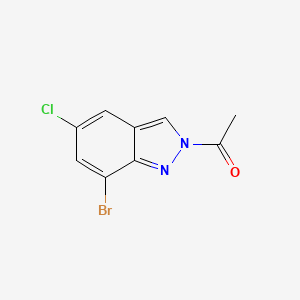
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405627.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)
![1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B1405631.png)
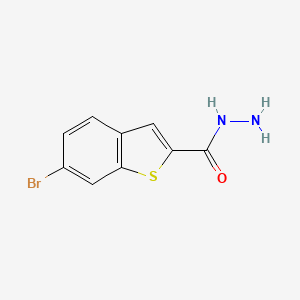
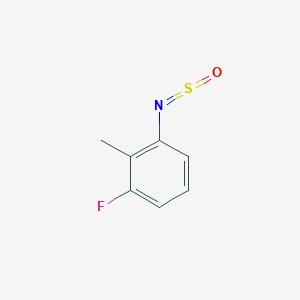
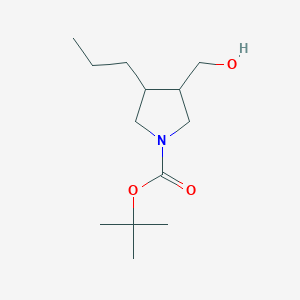
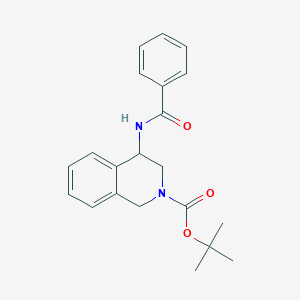
![N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1405638.png)
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405641.png)
